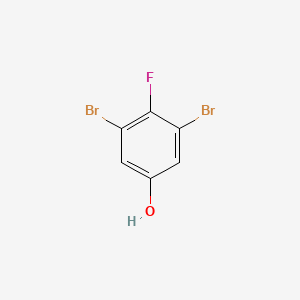

3,5-Dibromo-4-fluorophenol

Description

Properties

IUPAC Name |

3,5-dibromo-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQMACBOYBDICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-26-9 | |

| Record name | 3,5-dibromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3,5 Dibromo 4 Fluorophenol

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in 3,5-Dibromo-4-fluorophenol, accentuated by the presence of three halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of Bromine Atoms: Replacement with Diverse Nucleophiles (e.g., Amines, Thiols)

The bromine atoms at the 3 and 5 positions of the phenol (B47542) ring are potential sites for nucleophilic attack. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups can facilitate this reaction. In the case of this compound, the collective electron-withdrawing effect of the halogens and the phenolic hydroxyl group (particularly in its phenoxide form) enhances the electrophilicity of the ring carbons, making them more amenable to attack by nucleophiles.

Reactions with strong nucleophiles such as amines and thiols can lead to the displacement of one or both bromine atoms. For instance, treatment with a primary or secondary amine in the presence of a base can yield the corresponding 3,5-diamino-4-fluorophenol derivatives. Similarly, reaction with thiols can produce thioether analogs. The reaction conditions, including temperature, solvent, and the nature of the nucleophile and base, play a crucial role in determining the outcome and selectivity of the substitution.

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Pyrrolidine | 3,5-di(pyrrolidin-1-yl)-4-fluorophenol |

| Thiol | Sodium thiomethoxide | 4-fluoro-3,5-bis(methylthio)phenol |

Mechanistic Considerations and Influence of the Phenolic Hydroxyl Group

The mechanism of nucleophilic aromatic substitution on this compound typically proceeds through a bimolecular addition-elimination pathway. This involves the initial attack of the nucleophile on the carbon atom bearing a bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

The phenolic hydroxyl group plays a significant and dual role in this process. In its protonated form (-OH), it acts as a moderately activating group through its electron-donating resonance effect, which can be counteracted by its inductive electron-withdrawing effect. However, under basic conditions, the deprotonated phenoxide ion (-O⁻) is a powerful activating group. Its strong electron-donating character further stabilizes the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic substitution.

Recent studies have also explored the concept of generating a phenoxyl radical from the phenol. This radical species acts as an exceptionally strong electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution on the aromatic ring osti.gov. This "homolysis-enabled electronic activation" strategy could provide an alternative pathway for the functionalization of halophenols like this compound under mild conditions.

Electrophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for electrophilic reactions, allowing for the derivatization and further transformation of this compound.

Esterification Pathways and Derivatization

The hydroxyl group of this compound can be readily converted into an ester. This is typically achieved by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) in the presence of a suitable catalyst.

Common Esterification Methods:

| Reagent | Catalyst/Conditions | Product Type |

| Carboxylic Acid | Strong acid (e.g., H₂SO₄) | Phenyl ester |

| Acid Chloride | Base (e.g., pyridine) | Phenyl ester |

| Acid Anhydride | Base or acid catalyst | Phenyl ester |

For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3,5-dibromo-4-fluorophenyl acetate. These esterification reactions are valuable for protecting the hydroxyl group during subsequent synthetic steps or for modifying the biological or physical properties of the molecule.

Oxidation Reactions: Conversion to Quinone Derivatives and Oligomerization

The oxidation of phenols can lead to the formation of quinones or polymeric products. While the direct oxidation of this compound to a simple quinone is not straightforward due to the substitution pattern, oxidative processes can induce other transformations.

Enzymatic oxidation, for instance using horseradish peroxidase, can catalyze the conversion of halogenated phenols into radicals. These radicals can then interact with each other to form higher molecular weight polymers nih.gov. This process is often accompanied by partial dehalogenation iwaponline.com. Studies on the oxidation of bromophenols have shown that one-electron oxidation can generate phenoxyl radicals, which can then couple to form dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls.

Reduction Chemistry of Halogenated Phenols

The bromine atoms on the aromatic ring of this compound can be removed through reductive dehalogenation. This transformation is a useful synthetic tool for accessing less halogenated derivatives.

Catalytic hydrogenation is a common method for the reduction of aryl halides. This typically involves the use of a palladium catalyst (e.g., palladium on carbon) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. The reaction proceeds via the cleavage of the carbon-bromine bond. It is also possible to achieve selective reduction of the bromine atoms in the presence of the fluorine atom due to the greater lability of the C-Br bond compared to the C-F bond under many catalytic conditions.

Alternative methods for the reduction of aryl bromides include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or electrochemical methods. These reductions provide a pathway to synthesize 4-fluorophenol (B42351) or 3-bromo-4-fluorophenol (B1273239) from this compound, depending on the reaction conditions and stoichiometry of the reducing agent.

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two reactive bromine atoms, making it a potential candidate as a building block in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com In principle, the bromine atoms of this compound could be sequentially or simultaneously replaced with various organic groups, allowing for the synthesis of complex substituted phenols. The regioselectivity of such reactions can often be controlled by the reaction conditions. researchgate.net

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl substituents at the bromine-bearing positions of the this compound ring. The efficiency and stereoselectivity of the Heck reaction are well-documented for a variety of aryl bromides. nih.gov

While the potential for this compound to participate in these reactions is high based on its structure, specific examples and detailed research findings of its use as a building block in Suzuki, Heck, or other coupling processes are not prominently reported. A study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrates the utility of brominated aromatics in such transformations. mdpi.com

Derivatization to Complex Molecular Scaffolds

Chalcones and flavones are classes of organic compounds with significant biological activities. nih.govnih.gov Their synthesis often involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.gov While there is extensive literature on the synthesis of fluorinated chalcones and flavones, there are no specific reports detailing the use of this compound as a direct precursor. researchgate.netnih.govnih.gov

The general synthetic routes to flavones often start from hydroxyacetophenones, which undergo a series of reactions including condensation and cyclization. nih.govbiomedres.us A related compound, 2-hydroxy-3,5-dibromo-4'-nitro dibenzoyl methane, has been used to synthesize 3-bromo substituted flavones. orientjchem.org This suggests that with appropriate functionalization, this compound could potentially be converted into a suitable precursor for chalcone (B49325) or flavone (B191248) synthesis.

Phenacyl bromides are valuable synthetic intermediates. researchgate.net However, the direct synthesis of a phenacyl bromide derivative from this compound is not described in the available literature. The structure of this compound does not lend itself to direct conversion to a phenacyl bromide without significant modification of the phenolic hydroxyl group and subsequent introduction of an acetyl group, followed by bromination. Various substituted phenacyl bromides, such as 4-Fluoro-3-(trifluoromethyl)phenacyl bromide and 2',5'-Difluoro-4'-(difluoromethoxy)phenacyl bromide, are commercially available or have been synthesized through specific routes not originating from a phenol. amfluoro.comoakwoodchemical.com

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. nanobioletters.comchemsociety.org.ng Phenolic aldehydes are common precursors for Schiff base ligands. For instance, 3,5-dibromosalicylaldehyde (B1199182) has been used to synthesize Schiff base ligands that form complexes with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II). nih.gov

For this compound to be used in the formation of Schiff base complexes, it would first need to be converted into an aldehyde derivative, for example, through a formylation reaction. There are no specific reports of Schiff base complexes derived directly from this compound. However, the synthesis of Schiff bases from fluorinated amines and substituted benzaldehydes is a known process, indicating the general feasibility of incorporating fluorine into such complexes. nih.gov A study on transition metal complexes involving Schiff bases derived from 2,4-dibromo-6-((E)-(mesitylimino)methyl)phenol highlights the potential for halogenated phenols to be incorporated into such coordination compounds. researchgate.net

Despite a comprehensive search for scientific literature, no specific research articles detailing the C-H functionalization of this compound were identified. This suggests that the chemical reactivity of this particular compound, specifically concerning the direct activation and functionalization of its carbon-hydrogen bonds, may be an unexplored area of chemical research.

Consequently, the generation of a detailed and scientifically accurate article on the "," with a specific focus on "3.6. C-H Functionalization Strategies in Phenolic Systems," is not possible at this time due to the absence of published research findings. The creation of data tables and a thorough discussion of research outcomes, as per the user's request, is contingent on the availability of such primary scientific data.

General principles of C-H functionalization in phenolic systems often involve transition metal catalysis (e.g., using palladium or rhodium catalysts) and can be directed by the hydroxyl group to achieve regioselectivity (ortho-, meta-, or para-functionalization). The electronic and steric nature of the substituents on the phenolic ring significantly influences the reactivity and selectivity of these transformations. In the case of this compound, the presence of two bromine atoms and a fluorine atom would render the aromatic ring electron-deficient, which would, in turn, affect the conditions required for C-H activation. However, without specific experimental data, any discussion would remain purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 4 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3,5-Dibromo-4-fluorophenol is predicted to be relatively simple due to the molecule's symmetry. The two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent and are therefore expected to appear as a single signal.

Aromatic Protons (H-2, H-6): These protons are anticipated to produce a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shift is influenced by the deshielding effects of the adjacent bromine atoms and the fluorine atom further down the ring.

Hydroxyl Proton (-OH): The hydroxyl proton signal is expected to be a broad singlet, with a chemical shift that can vary significantly (typically δ 4-8 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak's identity can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide results in the disappearance of the -OH signal due to proton-deuterium exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.0 - 8.0 | Singlet (s) | Chemically equivalent protons due to molecular symmetry. |

| Hydroxyl (-OH) | ~4.0 - 8.0 | Broad Singlet (br s) | Shift is variable; peak disappears upon D₂O exchange. |

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, one for each unique carbon environment. The chemical shifts are heavily influenced by the electronegativity and substitution pattern of the hydroxyl, fluorine, and bromine groups.

C1 (C-OH): This carbon, bonded to the hydroxyl group, is expected to be significantly deshielded and appear in the δ 150-160 ppm range.

C2/C6 (C-H): These two equivalent carbons are attached to hydrogen atoms and will appear further upfield.

C3/C5 (C-Br): The carbons bonded to the bromine atoms are expected to have a chemical shift in the δ 100-115 ppm range, as the effect of bromine is less deshielding than that of oxygen.

C4 (C-F): The carbon atom directly bonded to the highly electronegative fluorine atom will exhibit a large downfield shift, typically in the δ 155-165 ppm range. Furthermore, this signal will appear as a doublet due to strong one-bond carbon-fluorine (¹J C-F) coupling.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (C-OH) | 150 - 160 | Carbon bearing the hydroxyl group. |

| C2 / C6 (C-H) | 115 - 125 | Equivalent carbons bonded to hydrogen. |

| C3 / C5 (C-Br) | 100 - 115 | Equivalent carbons bonded to bromine. |

| C4 (C-F) | 155 - 165 | Carbon bonded to fluorine; signal will be a doublet due to C-F coupling. |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov In this molecule, the fluorine atom is on a phenol (B47542) ring, and its chemical shift will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. The signal for an aromatic fluorine is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.edu Since there are no adjacent protons, the signal is expected to be a singlet in a proton-decoupled spectrum. Long-range coupling to the H-2 and H-6 protons (⁴J H-F) might be observed as a small splitting (triplet) in a proton-coupled spectrum.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| Aromatic C-F | -100 to -140 | Singlet (or narrow triplet in proton-coupled spectrum) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups.

O-H Stretch: A strong and broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. acs.org

C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the phenol group is anticipated in the 1200-1260 cm⁻¹ range.

C-F Stretch: A strong absorption due to the C-F bond stretch is expected between 1100 and 1250 cm⁻¹.

C-Br Stretch: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-690 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Br Stretch | 500 - 690 | Medium to Strong |

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For centrosymmetric or highly symmetrical molecules, some vibrations may be active in Raman but not in IR, and vice-versa.

For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations.

Symmetric Ring Breathing: A very strong and sharp signal, characteristic of the symmetric expansion and contraction of the benzene ring, is expected. This mode is often weak or absent in the IR spectrum. For a closely related compound, 3,5-Dibromophenol, a strong Raman signal is observed near 1000 cm⁻¹. spectrabase.com

Symmetric C-Br Stretch: The symmetric stretching of the two C-Br bonds would also be expected to produce a strong Raman signal.

Other Vibrations: Aromatic C-H stretching and ring C=C stretching vibrations are also typically observed in the Raman spectrum, complementing the data obtained from FT-IR. nih.govnsf.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Effects on Spectra)

The spectroscopic characteristics of this compound are significantly influenced by intermolecular interactions, primarily hydrogen bonding and, in the solid state, halogen bonding. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, leading to strong intermolecular O-H···O associations. These interactions have pronounced effects on nuclear magnetic resonance (NMR) and infrared (IR) spectra.

In ¹H-NMR spectroscopy, the chemical shift of the hydroxyl proton is highly sensitive to its environment. researchgate.net Intermolecular hydrogen bonding decreases the electron density around the proton, causing a significant downfield shift (deshielding) of its resonance signal. modgraph.co.ukuq.edu.au The exact position of the -OH peak can vary widely depending on the solvent, concentration, and temperature, as these factors affect the equilibrium between monomeric and hydrogen-bonded species. nih.gov For instance, in proton-accepting solvents like DMSO-d₆, which disrupt self-association and form strong solute-solvent hydrogen bonds, the phenolic proton signal appears at a much lower field compared to its position in non-polar solvents like CDCl₃. uq.edu.au

Infrared spectroscopy provides further evidence of hydrogen bonding. The O-H stretching vibration (ν(O-H)) for a free, non-hydrogen-bonded phenol typically appears as a sharp band at higher frequencies. In the presence of hydrogen bonding, the O-H bond is weakened and elongated, resulting in a decrease in the stretching frequency (a red shift) and a significant broadening of the absorption band. modgraph.co.ukmdpi.com The magnitude of this shift is generally correlated with the strength of the hydrogen bond.

In addition to hydrogen bonds, halogen bonds can play a role in the supramolecular assembly of halogenated phenols, particularly in the solid state. nih.gov These are noncovalent interactions between the electropositive region (σ-hole) on a halogen atom and a Lewis base, such as an oxygen atom or another halogen. The interplay between strong O-H···O hydrogen bonds and weaker Br···Br or Br···O halogen bonds can dictate the crystal packing and molecular arrangement. d-nb.info

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular mass and elucidating the structure of this compound through its characteristic fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₆H₃Br₂FO) by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. rsc.orgpnnl.gov Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are capable of achieving the high resolving power necessary for this analysis. The experimentally measured mass can be compared against the theoretical monoisotopic mass, confirming the molecular formula with high confidence.

Table 1: Theoretical Mass Data for this compound Calculated using the most abundant isotopes: ¹²C=12.000000, ¹H=1.007825, ¹⁹F=18.998403, ¹⁶O=15.994915, ⁷⁹Br=78.918337, ⁸¹Br=80.916291.

| Formula | Species | Isotope Combination | Theoretical m/z |

| C₆H₃Br₂FO | [M] | C₆H₃⁷⁹Br₂FO | 267.8588 |

| C₆H₃Br₂FO | [M+2] | C₆H₃⁷⁹Br⁸¹BrFO | 269.8568 |

| C₆H₃Br₂FO | [M+4] | C₆H₃⁸¹Br₂FO | 271.8547 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify this compound. In this method, the compound is first passed through a GC column, where it is separated from impurities based on its volatility and interaction with the stationary phase. The time it takes for the compound to elute from the column is its characteristic retention time, which aids in its identification.

Upon exiting the GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are analyzed to produce a mass spectrum. A key diagnostic feature for a compound containing two bromine atoms is the isotopic pattern of the molecular ion peak. youtube.com Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being nearly equal (50.69% and 49.31%, respectively), the mass spectrum exhibits a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. youtube.com

The fragmentation pattern provides further structural information. Fragmentation is the process where the energetically unstable molecular ion breaks down into smaller, charged fragments. wikipedia.org For phenols, common fragmentation pathways include the loss of a hydrogen atom or the loss of a carbon monoxide (CO) molecule. docbrown.info For halogenated aromatics, the loss of a halogen atom is also a prominent fragmentation pathway.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Expected m/z (using ⁷⁹Br) |

| [C₆H₃Br₂FO]⁺ | Molecular Ion (M) | 268 |

| [C₆H₂Br₂FO]⁺ | Loss of H | 267 |

| [C₆H₃BrFO]⁺ | Loss of Br | 189 |

| [C₅H₃Br₂F]⁺ | Loss of CO | 240 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, analysis of its crystalline derivatives and structurally similar dihalogenated phenols allows for a detailed prediction of its solid-state geometry and packing. nih.govresearchgate.net The core of the molecule is the planar benzene ring. The bond angles within the aromatic ring are expected to be approximately 120°, with minor distortions due to the electronic effects of the substituents.

The crystal packing of such derivatives is typically governed by a combination of strong O-H···O hydrogen bonds and halogen-halogen interactions. d-nb.info The phenolic hydroxyl groups would act as primary directors of the supramolecular architecture, forming chains or cyclic synthons through hydrogen bonding. nih.gov

Table 3: Typical Bond Lengths and Intermolecular Contacts in Halogenated Phenol Crystal Structures Data are generalized from studies on similar crystalline compounds.

| Bond/Interaction | Typical Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-O (phenolic) | 1.35 - 1.37 |

| C-Br | 1.88 - 1.91 |

| C-F | 1.34 - 1.36 |

| O-H···O (H-bond) | 2.6 - 2.8 |

| Br···Br (Halogen bond) | 3.4 - 3.7 |

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 4 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For halogenated phenols, DFT has proven to be a reliable tool for predicting molecular geometries and energies nih.gov. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest possible ground state energy, thereby predicting the most stable structure of the molecule nih.gov.

A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has been successfully applied to study various substituted phenols imist.maimist.ma. In a typical calculation for a molecule like 3,5-Dibromo-4-fluorophenol, the initial coordinates of the atoms are systematically adjusted until a minimum on the potential energy surface is located. This optimized structure provides key data such as bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like the complete series of bromophenols, show that intramolecular forces, such as hydrogen bonding and steric effects from the bromine atoms, significantly influence the final geometry nih.gov.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for halogenated phenols calculated by DFT, as specific literature for this compound is unavailable.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-Br | ~1.89 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-Br | ~121° |

| C-C-F | ~119° | |

| C-O-H | ~109° |

Ab initio molecular orbital calculations are another class of quantum chemistry methods that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) provide a foundational level of theory. For instance, a comparative study on 2,6-dichloro-4-fluorophenol (B1329666) utilized both DFT and HF methods to analyze the molecule's properties karazin.ua. While HF is a useful starting point, it does not account for electron correlation, which can be crucial for accurate energy predictions.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, incorporate electron correlation and can provide highly accurate energetic parameters. These high-level calculations are computationally more demanding but are essential for obtaining benchmark energies, reaction barriers, and other precise thermodynamic data.

The accuracy of any quantum chemical calculation is critically dependent on the chosen level of theory (like DFT or HF) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing electronegative atoms like bromine, fluorine, and oxygen, it is crucial to use a basis set that can accurately describe the electron distribution.

Pople-style basis sets, such as the 6-311G series, are commonly employed. Adding polarization functions (e.g., (d,p)) allows orbitals to change shape, while diffuse functions (e.g., ++ or +) provide flexibility for describing loosely bound electrons, which is important for anions and excited states. For example, the B3LYP/6-311G++(d,p) level of theory was used to study the complete series of bromophenols, indicating its suitability for this class of compounds nih.gov. Similarly, the properties of 2,6-dichloro-4-fluorophenol were investigated using the 6-311+G(d,p) basis set karazin.ua. The choice represents a balance between computational cost and the desired accuracy for the property being investigated.

Electronic Structure Analysis

Analyzing the electronic structure reveals how electrons are distributed within the molecule and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability researchgate.net. Conversely, a large HOMO-LUMO gap implies high stability. For various substituted phenols, these energies are calculated to predict their reactivity. For example, studies on para-substituted halophenols have determined their HOMO-LUMO gaps to analyze their stability and potential for charge transfer imist.ma. The distribution of the HOMO and LUMO across the molecule indicates the primary sites involved in electron donation and acceptance. In phenols, the HOMO is often localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the ring system.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is illustrative, based on typical values for halogenated phenols calculated by DFT/B3LYP, as specific literature for this compound is unavailable.

| Parameter | Predicted Energy (eV) |

| E (HOMO) | ~ -6.5 eV |

| E (LUMO) | ~ -1.0 eV |

| Energy Gap (ΔE) | ~ 5.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are valuable tools for identifying the reactive sites of a molecule imist.marsc.org.

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with high electron density and are susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the highly electronegative oxygen, fluorine, and bromine atoms. Regions of positive electrostatic potential, shown in blue, correspond to electron-deficient areas and are sites for nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the hydroxyl group. The intermediate potential regions are colored green. By analyzing the MEP map, one can predict how the molecule will interact with other reagents, including its hydrogen bonding capabilities researchgate.net.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the electron density of a molecule to provide a detailed picture of its bonding and electronic structure. This analysis can elucidate both intramolecular and intermolecular interactions by evaluating the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would be expected to reveal significant intramolecular interactions. The presence of electronegative halogen atoms (bromine and fluorine) and the hydroxyl group on the phenyl ring leads to a complex interplay of electronic effects. Hyperconjugative interactions, involving the delocalization of lone pair electrons from the oxygen and halogen atoms into the antibonding orbitals of the aromatic ring, are anticipated to play a crucial role in the molecule's stability and reactivity. Specifically, interactions between the oxygen lone pairs and the π* orbitals of the benzene (B151609) ring, as well as interactions involving the C-Br and C-F bonds, would be of interest.

Intermolecular interactions, such as hydrogen bonding, are also well-described by NBO analysis. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen and halogen atoms can act as acceptors. NBO analysis can quantify the strength of these interactions by examining the charge transfer between the donor and acceptor orbitals.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Simulation of Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), can simulate the infrared (IR) and Raman spectra of this compound with a high degree of accuracy. These simulations predict the vibrational frequencies and intensities of the molecule's normal modes. The calculated spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

For a molecule like this compound, the vibrational spectrum would be characterized by modes associated with the phenyl ring, the C-O, O-H, C-F, and C-Br bonds. Key vibrational modes would include:

O-H stretching, which is sensitive to hydrogen bonding.

C-O stretching of the phenolic group.

Aromatic C-H stretching and bending modes.

C-F and C-Br stretching and bending modes.

Vibrations of the phenyl ring itself.

A hypothetical comparison of calculated versus experimental vibrational frequencies for this compound would likely involve scaling the calculated frequencies to account for anharmonicity and basis set limitations, a common practice in computational spectroscopy.

Table 1: Hypothetical Major Vibrational Modes of this compound and Their Expected Wavenumber Ranges

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C Aromatic Ring Stretch | 1450-1600 |

| C-O Stretch | 1200-1300 |

| C-F Stretch | 1000-1100 |

| C-Br Stretch | 500-650 |

NMR Chemical Shift Prediction for Structural Confirmation

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of this compound. These predictions are highly valuable for confirming the molecular structure and for assigning signals in experimental NMR spectra. DFT calculations, particularly with the inclusion of solvent effects, have become a standard tool for the prediction of NMR parameters.

For this compound, the predicted ¹H NMR spectrum would show signals for the hydroxyl proton and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromine and fluorine substituents. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule, with the carbons attached to the electronegative substituents exhibiting characteristic downfield shifts.

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom. Computational studies have demonstrated the ability to predict ¹⁹F chemical shifts for a wide range of fluorinated aromatic compounds with good accuracy, often with mean absolute deviations of less than 3 ppm. Such predictions for this compound would be a powerful tool for its unambiguous identification.

Table 2: Predicted NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (OH) | 4.5 - 7.0 |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹³C (C-OH) | 150 - 160 |

| ¹³C (C-F) | 155 - 165 |

| ¹³C (C-Br) | 110 - 120 |

| ¹³C (Aromatic) | 115 - 140 |

| ¹⁹F | -110 to -130 |

Thermochemical Properties from Computational Approaches

Computational chemistry offers a reliable means to determine the thermochemical properties of molecules in the gas phase, providing insights into their energetic stability and reactivity.

Gas-Phase Enthalpies of Formation and Energetic Stability

The gas-phase enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. High-level quantum chemical methods, such as G3 and G4 theories, can be employed to calculate the enthalpy of formation of this compound with high accuracy.

While specific calculations for this compound are not documented, studies on other brominated phenols provide an indication of the expected trends nih.gov. The presence of multiple halogen substituents is expected to significantly influence the enthalpy of formation. The energetic stability of this compound can be assessed by comparing its enthalpy of formation with that of its isomers or related compounds.

Proton and Electron Affinities

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a measure of the molecule's gas-phase basicity. The electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion.

Computational studies have been performed to determine the proton affinities of various halogenated phenols. These studies show that the position and nature of the halogen substituent have a significant impact on the proton affinity of the phenol (B47542) ring. For this compound, protonation could occur at the oxygen atom or at one of the carbon atoms of the aromatic ring. Theoretical calculations would be able to determine the most favorable protonation site and the corresponding proton affinity.

The electron affinity of this compound is expected to be influenced by the presence of the electronegative bromine and fluorine atoms, which can stabilize the resulting anion. DFT calculations are a suitable method for predicting the electron affinity of this compound.

O-H Bond Dissociation Enthalpies for Reactivity Assessment

The O-H bond dissociation enthalpy (BDE) is a critical parameter for evaluating the reactivity of phenolic compounds, particularly in processes involving hydrogen atom transfer, such as antioxidant activity. It represents the standard enthalpy change required to homolytically cleave the O-H bond, yielding a phenoxyl radical and a hydrogen atom. wikipedia.org A lower BDE value indicates a weaker O-H bond, which suggests the compound can more readily donate its hydrogen atom to neutralize free radicals. pan.olsztyn.pl

While specific experimental BDE values for this compound are not extensively documented, computational methods, especially Density Functional Theory (DFT), provide reliable predictions for such thermochemical properties. pan.olsztyn.plmdpi.com The BDE of the parent phenol molecule has been critically re-evaluated and is recommended to be 86.7 ± 0.7 kcal/mol in the gas phase, serving as an essential benchmark for studying substituted analogues. canada.canih.gov

The substitution pattern on the phenolic ring significantly influences the O-H BDE. Electron-withdrawing groups, such as halogens, can alter the electron density distribution in both the parent phenol and the resulting phenoxyl radical, thereby affecting the bond strength. DFT studies on various substituted phenols have shown that the stability of the parent molecule and the subsequent radical intermediate are key factors. mdpi.com For instance, electron-withdrawing substituents at the para position can interact with the O-H dipole, leading to a lowering of the ground-state energy and a corresponding increase in the BDE. mdpi.com Conversely, substituents that stabilize the phenoxyl radical tend to lower the BDE. Given the presence of three electron-withdrawing halogen atoms (two bromine, one fluorine) on the aromatic ring of this compound, it is anticipated that its O-H BDE would be modulated relative to unsubstituted phenol.

The following table presents calculated O-H BDE values for phenol and various halogen-substituted phenols, illustrating the impact of substituents. These values are derived from DFT calculations using the (RO)B3LYP/6-311++G(2df,2p) level of theory.

| Compound | Substituent Position | Calculated BDE (kcal/mol) |

|---|---|---|

| Phenol | - | 87.5 |

| 4-Fluorophenol (B42351) | para | 87.7 |

| 3-Fluorophenol | meta | 88.6 |

| 4-Chlorophenol | para | 87.4 |

| 3-Chlorophenol | meta | 88.3 |

Data sourced from a DFT study on substituted phenols. mdpi.com

Conformational Analysis and Rotational Isomerism Studies

Conformational analysis of substituted phenols primarily involves the study of the orientation of the hydroxyl group's hydrogen atom relative to the aromatic ring. The rotation around the C-O single bond can lead to different rotational isomers, or conformers, with distinct energies and properties. For many substituted phenols, planar conformers, where the O-H bond lies in the plane of the aromatic ring, are often the most stable due to favorable electronic interactions.

In the case of this compound, the main conformational flexibility arises from the rotation of the hydroxyl proton. Theoretical studies on similar molecules, such as fluorophenols, have identified distinct cis and trans rotational isomers based on the position of the hydroxyl hydrogen with respect to another substituent. researchgate.net For this compound, due to the C2v symmetry of the substitution pattern relative to the C1-C4 axis, the two planar conformations (where the O-H bond is syn or anti to the C2-C3 bond) are energetically equivalent.

The transition between these stable conformers requires overcoming an energy barrier known as the rotational barrier. High-level theoretical calculations are employed to map the potential energy surface as a function of the dihedral angle of the C-O-H bond and determine the height of this barrier. researchgate.net While specific computational studies detailing the rotational barrier for this compound are not prevalent, the principles established from studies on related halogenated phenols suggest that the barrier would be influenced by steric and electronic interactions between the hydroxyl hydrogen and the adjacent C-H bonds of the ring.

Investigation of Halogen and Hydroxyl Group Influence on Aromatic Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the hydroxyl group and the three halogen substituents. Phenols are generally highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating group. byjus.com

The individual and collective influences of the substituents are as follows:

Hydroxyl (-OH) Group: This group is strongly activating and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance (+R effect), which stabilizes the carbocation intermediate formed during substitution. byjus.comstackexchange.com

In this compound, the directing effects of the substituents must be considered in concert.

The hydroxyl group at C1 strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

The fluorine atom at C4 is an ortho, para-director. Its para position is C1 (occupied), and its ortho positions are C3 and C5 (occupied).

The bromine atom at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

The bromine atom at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

The powerful activating influence of the hydroxyl group is the dominant factor in determining the position of substitution. All substituents direct towards the C2 and C6 positions, which are ortho to the hydroxyl group. The para position relative to the hydroxyl group is blocked by the fluorine atom. Therefore, the combined effects reinforce substitution at the two equivalent, available positions: C2 and C6. Despite the deactivating nature of the three halogens, the strong activation provided by the hydroxyl group ensures the ring remains reactive towards electrophiles at these specific sites.

The following table summarizes the electronic effects of the functional groups present in this compound.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| Fluorine (-F) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| Bromine (-Br) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Applications of 3,5 Dibromo 4 Fluorophenol As a Chemical Building Block

Precursor in Organic Synthesis for Complex Molecular Architectures

The structure of 3,5-Dibromo-4-fluorophenol is particularly advantageous for creating complex molecules due to the differential reactivity of its functional groups. The hydroxyl (-OH) group and the carbon-bromine (C-Br) bonds are key reaction sites. Aryl halides, such as brominated phenols, are recognized as highly versatile building blocks in organic synthesis. researchgate.net The bromine atoms are particularly useful as they can participate in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. sinocurechem.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively enabling the construction of intricate molecular skeletons.

The hydroxyl group can be readily converted into an ether or ester, or used as a directing group in further aromatic substitutions. This multi-functionality allows chemists to perform sequential reactions, adding different molecular fragments at specific positions on the aromatic ring. This controlled approach is crucial for building complex structures with precise functionalities, which is a cornerstone of modern medicinal chemistry and drug discovery.

| Reactive Site | Common Reaction Types | Potential Outcome |

| Hydroxyl (-OH) Group | Etherification, Esterification | Attachment of alkyl or acyl chains |

| Carbon-Bromine (C-Br) Bonds | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Formation of new C-C or C-N bonds |

| Aromatic Ring | Nucleophilic Aromatic Substitution (less common) | Replacement of halogen atoms |

Role in Materials Science and Polymer Chemistry

Halogenated phenols are important precursors in the development of advanced materials, where the inclusion of halogen atoms can impart specific properties such as flame retardancy, thermal stability, and modified electronic characteristics.

Brominated phenols are a well-established class of compounds used in the production of specialty chemicals, most notably as flame retardants. europa.eu The presence of bromine in a molecule can inhibit combustion processes, and compounds like this compound can be used as reactive intermediates. This means they can be chemically incorporated into the backbone of a polymer, creating a material with inherent flame-retardant properties. europa.eugoogle.com Such materials are critical in electronics, construction, and textiles to meet stringent safety standards.

Aryl halides are significant precursors in the synthesis of organic functional materials, including those used in optoelectronics. researchgate.net Halogenated organic molecules are foundational to the creation of organic semiconductors, which are the active materials in devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The introduction of halogen atoms, particularly fluorine, can tune the electronic energy levels of a molecule, which is a critical factor in designing high-performance semiconductor materials. researchgate.net While specific applications for this compound are not widely documented, its structure is consistent with the type of building blocks used to create conjugated polymers and small molecules for electronic applications. researchgate.net

Brominated phenols can be chemically integrated into polymer chains, particularly polyesters and resins, to create advanced materials. europa.eugoogle.com The incorporation of such monomers can enhance the thermal stability and chemical resistance of the final polymer. Furthermore, brominated compounds are known to form polymeric products, which can be relevant in the context of creating new materials or understanding the environmental fate of such chemicals. nih.gov In the field of advanced coatings, additives are used to improve durability, adhesion, and resistance to environmental factors. adv-polymer.comadvpolymer.com Halogenated compounds can be used to formulate coatings with specialized properties, such as increased fire resistance.

Intermediate for Agrochemical Synthesis: From Building Block to Target Molecules

The field of agrochemicals relies heavily on fluorinated and halogenated organic molecules to create effective and selective herbicides, insecticides, and fungicides. ccspublishing.org.cndiva-portal.orgresearchgate.net The introduction of fluorine into an agrochemical can dramatically enhance its biological activity by improving factors like metabolic stability and binding affinity to target enzymes. ccspublishing.org.cn

This compound serves as an ideal scaffold for agrochemical synthesis. Its structural motif is found in or is similar to other known agrochemical intermediates. For example, 2-Bromo-5-fluorophenol is a known building block for creating potent herbicides and fungicides. nbinno.com Similarly, the herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) shares the 3,5-dibromo-4-hydroxy-phenyl core, highlighting the importance of this substitution pattern in achieving herbicidal activity. researchgate.net Chemists can use this compound as a starting point, leveraging its multiple reactive sites to build the complex molecular structures required for modern crop protection agents.

Utilization in Fundamental Chemical Research for Mechanistic Studies and Derivatization Libraries

In addition to its industrial applications, this compound is a useful tool in fundamental chemical research. Its well-defined structure, featuring four different types of substituents (H, F, Br, OH) on the aromatic ring, makes it an excellent model compound for studying reaction mechanisms. Researchers can investigate the relative reactivity of the C-Br versus the C-F bonds under various reaction conditions to better understand the principles of nucleophilic aromatic substitution or metal-catalyzed couplings.

Furthermore, this compound is an ideal core structure for creating "derivatization libraries." In fields like drug discovery and materials science, it is common to synthesize a large number of related compounds (a library) to screen for desired properties. Starting with this compound, chemists can systematically and combinatorially modify the different reactive sites to quickly generate a diverse collection of novel molecules for biological or material testing.

Future Research Directions and Unexplored Avenues for 3,5 Dibromo 4 Fluorophenol

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of polyhalogenated aromatic compounds with high regioselectivity remains a significant challenge in organic chemistry. Future research should focus on developing more advanced and selective methods for synthesizing 3,5-Dibromo-4-fluorophenol, moving beyond traditional electrophilic halogenation which can often result in isomeric mixtures and lower yields.

Key areas for future investigation include:

Directed Ortho-Lithiation: The development of strategies using directing groups to achieve selective bromination at the 3 and 5 positions of 4-fluorophenol (B42351). This would offer precise control over the substitution pattern.

Halogen Dance Reactions: Exploring the potential of halogen dance reactions on brominated fluorophenols to selectively rearrange the positions of the bromine atoms to achieve the desired 3,5-substitution pattern.

Continuous Flow Synthesis: The application of microreactor technology could provide better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivity.

Enzymatic Halogenation: Investigating the use of halogenase enzymes for the regioselective bromination of 4-fluorophenol could offer a more environmentally friendly and highly selective synthetic route.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Directed Ortho-Lithiation | High regioselectivity, control over substitution pattern. | Development of new directing groups and optimization of reaction conditions. |

| Halogen Dance Reactions | Potential for selective isomerization of brominated fluorophenols. | Understanding the mechanism and controlling the equilibrium of the reaction. |

| Continuous Flow Synthesis | Improved reaction control, higher yields, and enhanced safety. | Design of suitable microreactors and optimization of flow parameters. |

| Enzymatic Halogenation | High selectivity, environmentally friendly conditions. | Discovery and engineering of halogenase enzymes with desired activity. |

Exploration of Advanced Catalytic Transformations and C-X Bond Activation

The presence of both carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound offers a platform for selective catalytic transformations. The C-Br bond is generally more susceptible to cleavage than the highly stable C-F bond, allowing for differential reactivity.

Future research in this area should target:

Selective Cross-Coupling Reactions: Designing catalytic systems, likely based on palladium, nickel, or copper, that can selectively activate the C-Br bonds for Suzuki, Heck, or Sonogashira cross-coupling reactions, leaving the C-F bond intact. This would allow for the synthesis of complex derivatives.

C-F Bond Functionalization: While challenging, the development of catalysts for the selective activation and functionalization of the C-F bond would be a significant advancement. nih.gov This could involve transition-metal catalysis or enzymatic approaches. nih.gov

Reductive Dehalogenation: Investigating selective reductive dehalogenation to remove one or both bromine atoms, providing access to other valuable fluorophenol derivatives. Anaerobic degradation of related compounds like bromoxynil (B128292) proceeds via reductive debromination, suggesting this is a feasible pathway to explore. researchgate.net

Photocatalysis and Electrocatalysis: The use of light or electricity to drive C-X bond activation could offer milder and more sustainable reaction conditions compared to traditional thermal methods.

The table below summarizes potential catalytic transformations.

| Transformation | Bond Targeted | Potential Catalyst | Desired Outcome |

| Suzuki Coupling | C-Br | Palladium-based | Formation of a new C-C bond. |

| C-F Activation | C-F | Transition-metal or Enzyme | Functionalization of the C-F bond. |

| Reductive Dehalogenation | C-Br | Metal hydrides or catalytic hydrogenation | Selective removal of bromine atoms. |

Deeper Mechanistic Insights through Integrated Experimental and Advanced Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for the development of new synthetic methods and applications. A combination of experimental techniques and high-level computational modeling can provide detailed insights into the compound's reactivity.

Future research should focus on:

Computational Modeling of Reactivity: Employing Density Functional Theory (DFT) and other computational methods to calculate bond dissociation energies, electron density distribution, and transition state energies for various reactions. This can help predict the regioselectivity and feasibility of different transformations.

Spectroscopic and Kinetic Studies: Using advanced spectroscopic techniques (e.g., in-situ NMR, IR) and kinetic analysis to experimentally validate the mechanisms predicted by computational models.

Enzymatic Degradation Pathways: Computational approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be used to investigate the mechanisms of potential enzymatic C-F and C-Br bond cleavage, which is crucial for understanding its environmental fate and for developing bioremediation strategies. nih.gov

The following table presents hypothetical calculated bond dissociation energies (BDE) to illustrate the type of data that could be generated through computational studies.

| Bond | Hypothetical BDE (kcal/mol) | Implication for Reactivity |

| C-Br | ~70-75 | More readily cleaved in catalytic cycles. |

| C-F | ~110-115 | Highly stable and requires more energetic conditions for activation. |

| O-H | ~85-90 | Can participate in acid-base chemistry and act as a directing group. |

Discovery of New Non-Traditional Applications in Emerging Technologies

While the direct applications of this compound are not yet widely established, its unique structure suggests potential uses in various advanced technologies. Research should be directed towards exploring these novel applications.

Potential areas for exploration include:

Materials Science: Investigating its use as a monomer or additive in the synthesis of high-performance polymers, such as flame-retardant materials or liquid crystals. The presence of bromine is known to impart flame-retardant properties.

Medicinal Chemistry: Using it as a scaffold or building block for the synthesis of new pharmaceutical compounds. Other bromophenols have shown a range of biological activities, including enzyme inhibition. tandfonline.comnih.govmdpi.com

Agrochemicals: While the related compound bromoxynil is a herbicide, the specific properties of this compound could be explored for the development of new, more selective pesticides or fungicides. researchgate.net

Organic Electronics: Exploring its potential as a precursor for the synthesis of organic semiconductors or components of organic light-emitting diodes (OLEDs), where the electronic properties can be tuned by the halogen substituents.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromo-4-fluorophenol, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound can be synthesized via sequential halogenation of phenol derivatives. A plausible route involves:

Fluorination : Direct electrophilic fluorination of 4-hydroxyphenol using Selectfluor® or xenon difluoride (XeF₂) under controlled acidic conditions to yield 4-fluorophenol .

Bromination : Subsequent bromination at the 3- and 5-positions using bromine (Br₂) in acetic acid or HBr/H₂O₂ under catalytic FeBr₃. Temperature control (0–5°C) is critical to avoid over-bromination .

- Optimization : Use stoichiometric ratios (2:1 Br₂:substrate) and monitor via TLC or HPLC. Byproducts like 2,4,6-tribromo derivatives can arise if excess Br₂ is used .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H/¹³C NMR : The absence of aromatic protons (due to Br/F substitution) and specific coupling patterns (e.g., meta-Br substituents) confirm the structure. Fluorine-19 NMR shows a singlet for the para-F group .

- IR : Strong O-H stretch (~3200 cm⁻¹), C-F (1220–1150 cm⁻¹), and C-Br (600–500 cm⁻¹) bands .

- Mass Spectrometry : Molecular ion peaks at m/z 268 (M⁺) with isotopic patterns characteristic of Br (1:1 ratio for two Br atoms) .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in ethanol is moderate (5–10 mg/mL at 25°C) .

- Stability : Degrades under UV light due to C-Br bond cleavage. Store in amber vials at –20°C under inert gas. Stability in acidic conditions is limited; avoid prolonged exposure to pH < 5 .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The para-F group reduces electron density at the 2- and 6-positions, favoring substitution at Br sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states, lowering activation energy .

Q. What experimental and theoretical evidence resolves contradictions in reported crystal structure data for halogenated phenols?

- Methodological Answer :

- X-ray Crystallography : Compare unit cell parameters (e.g., C-Br bond lengths: 1.89–1.92 Å) with literature analogs like 4,6-Dibromo-2-methyl phenol .

- Intermolecular Interactions : Br⋯Br (3.4–3.6 Å) and C-H⋯O hydrogen bonding stabilize the lattice. Discrepancies in packing motifs may arise from solvent inclusion during crystallization .

Q. How does the electronic effect of fluorine influence the antioxidant activity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine reduces phenolic O-H acidity (pKa ~8.2 vs. ~9.5 for non-fluorinated analogs), enhancing radical scavenging via hydrogen atom transfer (HAT) mechanisms .

- DPPH Assay : Compare IC₅₀ values (e.g., 15 µM for this compound vs. 22 µM for 3,5-dibromophenol). Fluorine’s inductive effect increases stabilization of the phenoxyl radical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.